molecular formula C12H13NO2 B560912 2-(4-Ethoxyphenyl)-3-oxobutanenitrile CAS No. 100192-09-4

2-(4-Ethoxyphenyl)-3-oxobutanenitrile

Cat. No.: B560912
CAS No.: 100192-09-4
M. Wt: 203.241
InChI Key: CILOLIAJHWXIDH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-3-oxobutanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
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Scientific Research Applications

Chemistry

2-(4-Ethoxyphenyl)-3-oxobutanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its chemical structure allows it to participate in various reactions, including:

  • Knoevenagel Condensation : This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of larger molecules.
  • Cyclization Reactions : It can undergo cyclization to yield heterocycles, which are crucial in drug development.
Reaction TypeDescriptionProducts Obtained
Knoevenagel CondensationFormation of carbon-carbon bondsLarger organic molecules
CyclizationFormation of heterocyclesDiverse cyclic compounds
ReductionConversion of nitrile to aminePrimary amines
SubstitutionReplacement of ethoxy group with other groupsVarious substituted derivatives

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarities with known enzyme inhibitors suggest that it may interact with biological targets effectively. Key areas of exploration include:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies show promise for antimicrobial properties, potentially impacting microbial growth and survival.

Medicine

The compound's potential in drug discovery is notable. It is being explored for:

  • Pharmaceutical Development : As a precursor for synthesizing pharmaceutical candidates with therapeutic properties.
  • Neuroprotection Studies : Research indicates that it may offer neuroprotective effects under ischemic conditions.

Case Study Example

A study evaluated the neuroprotective effects of this compound on animal models subjected to oxidative stress. Results demonstrated significant improvements in neuronal survival rates compared to control groups, highlighting its potential therapeutic applications.

Industry

In industrial applications, this compound is utilized in:

  • Agrochemicals : The compound can be a precursor for developing herbicides and pesticides.
  • Dyes and Materials : Its unique chemical properties allow it to be used in producing specialized dyes and materials with specific functional attributes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)-3-oxobutanenitrile, and how can reaction conditions be optimized for yield?

Answer: The compound is synthesized via condensation reactions, typically involving a β-ketonitrile precursor and an ethoxyphenyl derivative under acid catalysis (e.g., acetic acid). Key steps include:

  • Reagent Selection : Use 3-oxobutanenitrile as the backbone, reacting with 4-ethoxyphenyl aldehyde or its derivatives .
  • Optimization : Adjust reaction temperature (room temperature vs. controlled heating) and catalyst concentration to maximize yield. For example, heating at 60–80°C with stirring for 12–24 hours improves imine formation efficiency .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify the ethoxyphenyl group (δ 1.4 ppm for CH3_3 of ethoxy, δ 4.0 ppm for OCH2_2), the ketone carbonyl (δ 200–210 ppm), and nitrile (δ 115–120 ppm) .
    • IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, particularly the planarity of the β-ketonitrile moiety and dihedral angles of the ethoxyphenyl group .

Advanced Research Questions

Q. What factors influence the tautomeric equilibria of β-ketonitriles like this compound, and how can these be analyzed experimentally?

Answer: Tautomerism in β-ketonitriles involves keto-enol and nitrile-enol equilibria (Scheme 1 in ). Key factors include:

  • Substituent Effects : Electron-donating groups (e.g., ethoxy) stabilize enolic forms via resonance.
  • Solvent Polarity : Polar solvents (e.g., DMSO) favor enol tautomers due to hydrogen bonding .
  • Experimental Analysis :
    • UV-Vis Spectroscopy : Monitor λmax_{\text{max}} shifts to detect enol content.
    • X-ray Crystallography : Resolve tautomeric forms in solid state (e.g., E-isomer dominance due to steric/electronic stabilization) .

Q. How can computational methods predict the reactivity and biological interactions of this compound?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to assess electron density at reactive sites (e.g., nitrile, ketone). Predict nucleophilic/electrophilic hotspots .
  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase analogs) to identify potential pharmacophores. Align with studies on structurally related anti-inflammatory agents like apricoxib .
  • MD Simulations : Model solvation effects and protein-ligand stability over time .

Q. How can researchers resolve contradictions in spectroscopic data for tautomeric forms of β-ketonitriles?

Answer: Conflicting data (e.g., NMR vs. IR results) arise from dynamic equilibria or solvent-dependent behavior. Mitigation strategies include:

  • Multi-Technique Validation : Combine NMR (solution state) with X-ray (solid state) to confirm tautomer dominance .
  • Variable-Temperature Studies : Track tautomer ratios via 1^1H NMR at 25–60°C to assess thermodynamic stability .
  • Computational Validation : Compare experimental IR peaks with DFT-simulated spectra for different tautomers .

Properties

CAS No.

100192-09-4

Molecular Formula

C12H13NO2

Molecular Weight

203.241

IUPAC Name

2-(4-ethoxyphenyl)-3-oxobutanenitrile

InChI

InChI=1S/C12H13NO2/c1-3-15-11-6-4-10(5-7-11)12(8-13)9(2)14/h4-7,12H,3H2,1-2H3

InChI Key

CILOLIAJHWXIDH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(C#N)C(=O)C

Synonyms

Acetoacetonitrile, 2-(p-ethoxyphenyl)- (6CI)

Origin of Product

United States

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